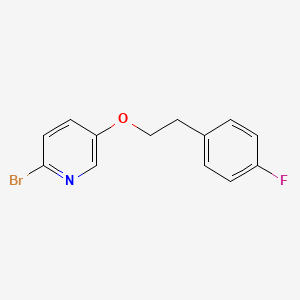
(6-Bromo-pyridin-3-yloxy)-acetic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-pyridin-3-yloxy)-acetic acid benzyl ester: is an organic compound that features a brominated pyridine ring linked to an acetic acid benzyl ester moiety through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-pyridin-3-yloxy)-acetic acid benzyl ester typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine in the presence of a suitable catalyst to yield 6-bromo-pyridine.
Formation of Pyridin-3-yloxy Acetic Acid: The brominated pyridine is then reacted with acetic acid under basic conditions to form (6-Bromo-pyridin-3-yloxy)-acetic acid.
Esterification: The final step involves the esterification of (6-Bromo-pyridin-3-yloxy)-acetic acid with benzyl alcohol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6-Bromo-pyridin-3-yloxy)-acetic acid benzyl ester: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol, or the pyridine ring can be oxidized to form N-oxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (6-Bromo-pyridin-3-yloxy)-acetic acid and benzyl alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Hydrolysis: (6-Bromo-pyridin-3-yloxy)-acetic acid and benzyl alcohol.
科学的研究の応用
(6-Bromo-pyridin-3-yloxy)-acetic acid benzyl ester: has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (6-Bromo-pyridin-3-yloxy)-acetic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate biochemical pathways, depending on the nature of the target.
類似化合物との比較
(6-Bromo-pyridin-3-yloxy)-acetic acid benzyl ester: can be compared with similar compounds such as:
Methyl-6-bromopyridine-2-carboxylate: Similar in structure but with a methyl ester group instead of a benzyl ester.
6-Bromopyridine-3-carboxylic acid: Lacks the ether linkage and ester group, making it less versatile in certain applications.
6-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group, offering different reactivity and applications.
The uniqueness of This compound lies in its combination of a brominated pyridine ring with an acetic acid benzyl ester moiety, providing a balance of reactivity and stability that is advantageous in various chemical and biological contexts.
特性
IUPAC Name |
benzyl 2-(6-bromopyridin-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c15-13-7-6-12(8-16-13)18-10-14(17)19-9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERDMZZWQMBKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-ethyl 3-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150596.png)
![(S)-ethyl 3-amino-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150606.png)
![(S)-ethyl 3-amino-3-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150619.png)
![(S)-ethyl 3-amino-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150625.png)
![(S)-ethyl 3-amino-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150645.png)


![Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate](/img/structure/B8150669.png)






